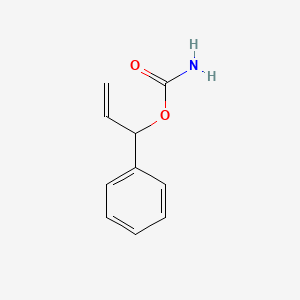

Benzyl alcohol, alpha-vinyl-, carbamate

Description

BenchChem offers high-quality Benzyl alcohol, alpha-vinyl-, carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl alcohol, alpha-vinyl-, carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73826-14-9 |

|---|---|

Molecular Formula |

C10H11NO2 |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-phenylprop-2-enyl carbamate |

InChI |

InChI=1S/C10H11NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12) |

InChI Key |

HHDPLRHWNKFNAJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1)OC(=O)N |

Origin of Product |

United States |

Foundational Significance As a Synthetic Intermediate

The primary role of benzyl (B1604629) vinylcarbamate in organic chemistry is that of a valuable synthetic intermediate, particularly in the construction of complex nitrogen-containing molecules. Its utility stems from its ability to participate in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the efficient synthesis of heterocyclic scaffolds that are prevalent in pharmaceuticals and other biologically active compounds.

Research has demonstrated that benzyl vinylcarbamate is a key reagent in multicomponent reactions, such as the Povarov reaction, to produce substituted tetrahydroquinolines. mdpi.commolbase.com This class of compounds is of significant interest in medicinal chemistry. Notably, an enantioselective three-component Povarov reaction employing an aldehyde, an aniline (B41778), and benzyl N-vinylcarbamate has been developed to synthesize cis-2,4-disubstituted tetrahydroquinolines with high yields and excellent enantiomeric excesses. mdpi.commdpi.com This methodology has been applied to a concise synthesis of torcetrapib, a drug candidate. molbase.com

Furthermore, benzyl vinylcarbamate serves as a crucial component in cycloaddition reactions for synthesizing other nitrogen heterocycles. For instance, it has been used in reactions with isoquinolinium methylides to form pyrroloisoquinolines. It also participates in Diels-Alder reactions, highlighting its versatility as a dienophile or heterodienophile for constructing cyclic systems. Its application extends to the synthesis of α-lactam antibiotics and as a reagent in the preparation of CF3- or -CF2- substituted tetrahydroquinolines. rsc.org The compound is also instrumental in the Suzuki-Miyaura coupling approach to prepare novel series of (2-amino)-6-(2-aminoethyl)pyridines.

The synthesis of benzyl vinylcarbamate itself can be achieved through methods such as the Curtius rearrangement of acryloyl azide (B81097), which forms a vinyl isocyanate intermediate that is then trapped by benzyl alcohol. researchgate.net An improved, scalable method for this preparation has been developed, making this important synthetic intermediate more accessible for research and development. researchgate.net

Emerging Role in Advanced Chemical Systems and Materials

Classical and Conventional Synthetic Routes to Vinyl Carbamates

Traditional methods for synthesizing vinyl carbamates often rely on highly reactive starting materials. These routes are well-established in the literature and provide fundamental approaches to forming the carbamate functional group attached to a vinyl moiety.

A primary conventional method for the synthesis of vinyl carbamates involves the reaction of vinyl chloroformate with an appropriate alcohol or amine. nih.gov Vinyl chloroformate is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution. When reacted with a primary or secondary amine, it yields an N-vinyl carbamate. Similarly, reaction with an alcohol, such as benzyl alcohol, in the presence of a base to scavenge the HCl byproduct, would produce the corresponding O-vinyl carbamate.

The general reaction proceeds as follows:

With an amine: R₂NH + ClCOOCH=CH₂ → R₂NCOOCH=CH₂ + HCl

With an alcohol: ROH + ClCOOCH=CH₂ → ROCOOCH=CH₂ + HCl

This method's effectiveness is due to the high electrophilicity of the carbonyl carbon in vinyl chloroformate. nih.gov However, the use of phosgene (B1210022) or its derivatives in the synthesis of chloroformates presents significant safety and toxicity concerns, prompting the development of alternative methods. organic-chemistry.org

Catalytic ester exchange, or transesterification, is a versatile method for the synthesis of carbamates. This process typically involves reacting a carbamate with an alcohol in the presence of a catalyst to exchange the alkoxy group. While a specific example utilizing methyl carbazate (B1233558) and benzyl alcohol for the direct synthesis of benzyl vinylcarbamate is not prominently detailed in the surveyed literature, the general principles of carbamate transesterification are well-documented.

The mechanism for base-catalyzed transesterification begins with the deprotonation of the alcohol by a strong base to form a nucleophilic alkoxide ion. srsintl.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting carbamate, leading to a tetrahedral intermediate. srsintl.comresearchgate.net Subsequent elimination of the original alkoxy group yields the new carbamate. masterorganicchemistry.com The reaction is reversible, and often a large excess of the reactant alcohol is used to drive the equilibrium toward the desired product. unive.it

Kinetic studies on the transesterification of O-methyl-N-aryl carbamates with various alcohols have shown that the reaction follows first-order kinetics and that the nucleophilic attack of the alkoxide on the carbonyl carbon is the dominant mechanistic pathway. rsc.org The structure and polarity of the alcohol, as well as substituents on the carbamate, can influence the reaction rate. rsc.org Metal alkoxides, such as titanium(IV) alkoxides, have also been employed as catalysts for the selective O-alkyl transesterification of primary carbamates. acs.org

Advanced and Scalable Synthesis Strategies for Benzyl-N-vinyl Carbamate

To overcome the limitations of classical methods, particularly for industrial-scale production, advanced synthesis strategies have been developed. These methods often focus on improving safety, scalability, yield, and purification processes.

The Curtius rearrangement is a powerful thermal decomposition of an acyl azide into an isocyanate, which can then be trapped by a nucleophile like an alcohol to form a carbamate. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of benzyl-N-vinyl carbamate from acrylic acid derivatives. The key intermediate, vinyl isocyanate, is formed from the rearrangement of acryloyl azide. chemicalbook.com

A significant improvement for the scalable synthesis of benzyl-N-vinyl carbamate involves a process where vinyl isocyanate, formed from the Curtius rearrangement of acryloyl azide, is codistilled with a solvent like toluene (B28343) directly into a receiving vessel containing benzyl alcohol. chemicalbook.com This technique avoids the isolation of the highly reactive and potentially unstable vinyl isocyanate.

The process begins with the synthesis of acryloyl azide from acryloyl chloride and sodium azide in a biphasic toluene/water system with a phase-transfer catalyst. chemicalbook.com The resulting organic solution of acryloyl azide is then slowly added to a distillation flask heated to 105-110 °C. The acryloyl azide undergoes rearrangement to vinyl isocyanate, which codistills with toluene and is collected directly in a cooled solution of benzyl alcohol containing a catalyst (e.g., triethylamine) and a polymerization inhibitor (e.g., phenothiazine). chemicalbook.com The trapping of the isocyanate by benzyl alcohol yields the desired benzyl-N-vinyl carbamate. This method allows for the product to be purified by crystallization rather than high-vacuum distillation, which is a major advantage for large-scale production. chemicalbook.com

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Acryloyl Azide Synthesis | Acryloyl chloride, Sodium azide | Toluene, Water, Adogen 464 (phase-transfer catalyst) | 0-5 °C, 1.5 h addition, 45 min stirring | Acryloyl azide (in Toluene) | Not isolated |

| 2. Curtius Rearrangement & Trapping | Acryloyl azide solution, Benzyl alcohol | Toluene, Triethylamine (B128534) (catalyst), Phenothiazine (inhibitor) | Distillation at 105-110 °C; Collection at 0-5 °C | Benzyl-N-vinyl carbamate | 65-72% |

The Curtius rearrangement can be integrated into a one-pot process that starts directly from a carboxylic acid, bypassing the need to isolate the acyl chloride or acyl azide intermediates. nih.gov This approach enhances the safety and efficiency of the synthesis. Several reagents have been developed to facilitate this direct conversion. orgsyn.org

One of the most common reagents for this one-pot procedure is diphenylphosphoryl azide (DPPA). nih.gov DPPA reacts with a carboxylic acid to form a mixed anhydride, which then converts to the acyl azide in situ. The acyl azide subsequently rearranges to the isocyanate upon heating, which is then trapped by an alcohol present in the reaction mixture. nih.gov For instance, a carboxylic acid can be treated with DPPA in the presence of benzyl alcohol to directly yield the corresponding benzyl carbamate. nih.gov

Another efficient one-pot method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, catalyzed by zinc(II) triflate. researchgate.net This system allows for the in-situ formation of the acyl azide, which then undergoes the Curtius rearrangement and trapping by an alcohol to form the desired carbamate at relatively low temperatures. researchgate.net These one-pot protocols are highly valued for their operational simplicity and compatibility with a wide range of functional groups. nih.govorgsyn.org

| Reagent System | Description | Typical Nucleophile | Reference |

|---|---|---|---|

| Diphenylphosphoryl azide (DPPA) | Forms acyl azide in situ from the carboxylic acid. | Benzyl alcohol, tert-Butanol | nih.govresearchgate.net |

| Di-tert-butyl dicarbonate / Sodium azide | Generates acyl azide which rearranges in the presence of a catalyst. | tert-Butanol (from reagent) | researchgate.net |

| Oxalyl chloride / Sodium azide | Two-step, one-pot procedure where the carboxylic acid is first converted to the acyl chloride, then to the acyl azide. | Various alcohols | nih.gov |

Multicomponent Reaction Sequences for Alpha-Alkoxy Carbamates

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, convergent step. This approach is particularly valuable for the synthesis of alpha-alkoxy carbamates, offering a streamlined alternative to traditional linear synthetic routes.

Hydrozirconation-Acylation-Alcohol Addition Strategies

A notable and versatile multicomponent strategy for the synthesis of α-alkoxy carbamates involves a sequence of nitrile hydrozirconation, acylation, and subsequent alcohol addition. nih.govbeilstein-journals.orgresearchgate.net This method provides a rapid and efficient pathway to a diverse range of α-alkoxy carbamates. researchgate.net

The process begins with the hydrozirconation of a nitrile with Schwartz's reagent (Cp2Zr(H)Cl), which forms an organozirconium intermediate. This intermediate is then acylated, typically with a chloroformate, to generate a reactive acylimine species in situ. The final step of the sequence is the nucleophilic addition of an alcohol to the acylimine, which furnishes the desired α-alkoxy carbamate. nih.govnih.gov A key advantage of this methodology is the ability to introduce structural diversity at a late stage of the synthesis by varying the nitrile, acylating agent, and alcohol components. nih.govresearchgate.net

An example of this strategy is the synthesis of a cleavable α-alkoxy carbamate, where hydrozirconation of tert-butyl cyanide (tBuCN) with Cp2Zr(H)Cl, followed by acylation and the addition of neopentyl alcohol, yielded the target carbamate in 64% yield. beilstein-journals.org This approach has been successfully applied to the synthesis of various structurally diverse carbamates designed for stimulus-responsive release of alcohols. nih.govresearchgate.netdoaj.org

Table 1: Examples of α-Alkoxy Carbamates Synthesized via Hydrozirconation-Acylation-Alcohol Addition

| Nitrile Precursor | Acylating Agent | Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| tert-Butyl cyanide | Benzylic chloroformate | Neopentyl alcohol | α-(Neopentyloxy)benzyl carbamate derivative | 64 | beilstein-journals.org |

Continuous Flow Chemistry and Microreactor Applications

Continuous flow chemistry and the use of microreactors have revolutionized chemical synthesis by offering enhanced control over reaction parameters, improved safety, and scalability. These technologies are increasingly being applied to the synthesis of carbamates, providing significant advantages over traditional batch processes.

Microreactor-Based Synthesis for Enhanced Process Control

Microreactors, with their high surface-area-to-volume ratios, enable precise control over reaction temperature, mixing, and residence time. mdpi.comuni-mainz.de This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, which can be challenging to manage in conventional batch reactors. researchgate.net The application of microreactor technology to carbamate synthesis can lead to higher yields, improved selectivity, and enhanced process safety. researchgate.net

The continuous nature of flow synthesis in microreactors allows for the rapid optimization of reaction conditions and facilitates seamless integration of multiple synthetic steps into a telescoped process. researchgate.net While a specific microreactor-based synthesis for "Benzyl alcohol, alpha-vinyl-, carbamate" is not detailed in the provided sources, the general principles of microreactor technology strongly suggest its applicability for improving the synthesis of such carbamates. The enhanced mixing and heat transfer would likely lead to a more controlled and reproducible reaction process. mdpi.com

Biocatalytic Approaches in Flow Mode (e.g., using Immobilized CALB)

The integration of biocatalysis with continuous flow technology offers a powerful and sustainable approach to chemical synthesis. beilstein-journals.org Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), can be packed into columns and used as highly selective and efficient catalysts in flow reactors. nih.govresearchgate.net

A notable application of this strategy is in the synthesis of carbamates via a continuous flow process that couples a Curtius rearrangement with a biocatalytic impurity tagging step. nih.gov In this process, a carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped with an alcohol to form the carbamate. A common impurity in this process is the residual alcohol. By incorporating a downstream packed-bed reactor containing immobilized CALB, this residual alcohol can be selectively converted into an easily separable ester, thus simplifying the purification of the desired carbamate product. nih.govresearchgate.net

This chemoenzymatic flow process has been successfully applied to the synthesis of a range of Cbz-carbamates in high yields and purity. nih.gov The use of immobilized CALB in a flow setup demonstrates the potential for creating more sustainable and efficient synthetic routes to carbamate derivatives. beilstein-journals.org

Table 2: Continuous Flow Synthesis of Cbz-Carbamates with Biocatalytic Impurity Removal

| Carboxylic Acid Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid derivatives | Corresponding Cbz-carbamates | High | nih.govresearchgate.net |

Derivatization and Functionalization Strategies

The carbamate functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of more complex molecules with diverse biological or material properties.

Synthesis of Alpha-Ureidopeptides

Alpha-ureidopeptides are peptide mimics where one or more amide bonds are replaced by a urea (B33335) linkage. This modification can impart unique structural and functional properties, including enhanced proteolytic stability. The synthesis of these compounds can be achieved through the derivatization of carbamate precursors.

One common strategy for the synthesis of ureidopeptides involves the reaction of an N-protected amino acid-derived carbamate with an amino acid ester. For instance, succinimidyl carbamate derivatives of N-protected α-amino acids can serve as effective building blocks for the synthesis of dipeptidyl urea esters. researchgate.net These activated carbamates react cleanly with the amino group of an amino acid ester to form the urea linkage.

While a direct derivatization of "Benzyl alcohol, alpha-vinyl-, carbamate" to an alpha-ureidopeptide is not explicitly described, the fundamental reactivity of the carbamate group suggests that it could potentially be converted into a suitable precursor for such a synthesis. For example, transformation of the carbamate into an isocyanate or an activated carbamate derivative would enable its reaction with an amino acid or peptide to form a ureidopeptide structure. The synthesis of peptidyl ureas from Fmoc-peptidyl isocyanates, which can be derived from carbamates, has been demonstrated to proceed in good yields. researchgate.net

Formation of Alkylated Cbz-Carbamate and Beta-Amino Acids

The synthesis of β-amino acids often involves the extension of the carbon chain of α-amino acids. A significant and widely utilized method for this transformation is the Arndt-Eistert homologation. rsc.orgwikipedia.orgorganic-chemistry.org This reaction sequence effectively converts an N-protected α-amino acid into its corresponding β-amino acid, thereby adding a methylene (B1212753) group to the carbon skeleton. wikipedia.org The use of the benzyloxycarbonyl (Cbz) group as a protecting strategy for the amine is common in this process due to its stability under the reaction conditions and its ease of removal during subsequent synthetic steps.

The Arndt-Eistert synthesis commences with an N-Cbz protected α-amino acid. This starting material is first converted into an acid chloride, typically by treatment with a reagent such as thionyl chloride or oxalyl chloride. The resulting N-Cbz-α-aminoacyl chloride is then reacted with diazomethane (B1218177) in excess. wikipedia.org This step yields an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane, as one equivalent reacts with the acid chloride to form the diazoketone, and the second equivalent neutralizes the hydrogen chloride (HCl) generated as a byproduct, thus preventing the formation of undesired α-chloromethylketone. wikipedia.org

The core of the Arndt-Eistert reaction is the Wolff rearrangement of the α-diazoketone. organic-chemistry.org This rearrangement is typically catalyzed by a metal catalyst, such as silver oxide (Ag₂O) or silver benzoate, and can also be induced photochemically or thermally. organic-chemistry.org The Wolff rearrangement results in the formation of a ketene (B1206846) intermediate, which then reacts in the presence of a nucleophile. organic-chemistry.org When water is used as the nucleophile, the ketene is hydrated to produce the homologous carboxylic acid, which in this case is the N-Cbz-β-amino acid. wikipedia.org Alternatively, if an alcohol or an amine is used as the nucleophile, the corresponding ester or amide of the β-amino acid can be synthesized directly. organic-chemistry.orgnih.gov

The stereochemistry at the α-carbon of the original amino acid is generally retained during the Wolff rearrangement. wikipedia.org This stereochemical integrity is a key advantage of the Arndt-Eistert homologation for the synthesis of enantiomerically pure β-amino acids.

A notable modification to the classical procedure is the Newman-Beal modification, which involves the addition of triethylamine to the diazomethane solution. The triethylamine acts as a scavenger for HCl, similar to the second equivalent of diazomethane, thereby preventing the formation of byproducts. wikipedia.org

Table 1: Key Stages of the Arndt-Eistert Homologation for β-Amino Acid Synthesis

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1. Acid Chloride Formation | N-Cbz-α-amino acid, Thionyl chloride (or similar) | N-Cbz-α-aminoacyl chloride | - |

| 2. Diazoketone Synthesis | N-Cbz-α-aminoacyl chloride, Diazomethane (excess) | α-Diazoketone | - |

| 3. Wolff Rearrangement | α-Diazoketone, Metal catalyst (e.g., Ag₂O), Nucleophile (e.g., H₂O) | Ketene | N-Cbz-β-amino acid |

Conversion of Carbonimidodithioates to N-Benzyloxycarbonyl Derivatives

The direct conversion of carbonimidodithioates to N-benzyloxycarbonyl (Cbz) derivatives is not a commonly documented single-step transformation in organic synthesis. However, a plausible multi-step pathway can be envisioned through the formation of an isothiocyanate intermediate. This approach involves the conversion of a dithiocarbamate (B8719985) salt, which can be derived from a primary amine, into an isothiocyanate, followed by a reaction with benzyl alcohol.

The initial step involves the formation of a dithiocarbamate salt from a primary amine by reacting it with carbon disulfide in the presence of a base. nih.gov These dithiocarbamate salts can then be converted into isothiocyanates through various methods. nih.gov A common approach is the use of a desulfurizing agent. nih.govchemrxiv.org For instance, reagents like tosyl chloride can facilitate the decomposition of dithiocarbamate salts to yield the corresponding isothiocyanate. nih.gov Other reagents that have been employed for this transformation include ethyl chloroformate, hydrogen peroxide, and iodine. nih.gov

Once the isothiocyanate is formed, it can react with an alcohol to produce a thiocarbamate. In the context of forming a benzyloxycarbonyl-like structure, the isothiocyanate would be reacted with benzyl alcohol. This reaction would yield an O-benzyl thiocarbamate, which is a sulfur analog of a Cbz-carbamate. It is important to note that this product is not a true N-benzyloxycarbonyl derivative, as it contains a thiocarbonyl (C=S) group instead of a carbonyl (C=O) group.

Table 2: Proposed Multi-Step Conversion of a Primary Amine to an O-Benzyl Thiocarbamate

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Dithiocarbamate Formation | Primary Amine | Carbon Disulfide, Base | Dithiocarbamate Salt |

| 2. Isothiocyanate Synthesis | Dithiocarbamate Salt | Desulfurizing Agent (e.g., Tosyl Chloride) | Isothiocyanate |

| 3. Thiocarbamate Formation | Isothiocyanate | Benzyl Alcohol | O-Benzyl Thiocarbamate |

Another related transformation is the synthesis of N-acyl-dithiocarbamates. This can be achieved by reacting an isothiocyanate, such as benzoyl isothiocyanate, with a thiol. researchgate.net This reaction, however, results in an S-alkyl or S-aryl dithiocarbamate with an N-benzoyl group, which is structurally different from an N-benzyloxycarbonyl group.

Chemical Reactivity and Mechanistic Investigations of Carbamate Linkages and Vinyl Moieties

Rearrangement Reactions

Carbamates are known to undergo various rearrangement reactions, often influenced by the substitution pattern on the nitrogen atom.

N-monosubstituted carbamates can rearrange to form substituted alcohols, a transformation that has been a subject of interest in synthetic chemistry. While the specific rearrangement of "Benzyl alcohol, alpha-vinyl-, carbamate" has not been detailed, the general mechanism for N-monosubstituted carbamates provides a likely pathway. This type of rearrangement often requires specific conditions, such as the presence of a base or heat, to facilitate the intramolecular migration of groups.

Interactive Data Table: Examples of N-Monosubstituted Carbamate (B1207046) Rearrangements

| Carbamate Substrate | Product | Conditions |

|---|---|---|

| N-Aryl-O-vinyl carbamate | 2-Oxazolidinone (B127357) | Thermal |

| N-Alkyl-O-allyl carbamate | Allyl alkyl amine | Metal catalyst |

The rearrangement of carbamates is often postulated to proceed through cyclic intermediates. In many cases, a five-membered cyclic intermediate is proposed, which can then undergo ring-opening to yield the rearranged product. For instance, the thermal rearrangement of N-aryl-O-vinyl carbamates to 2-oxazolidinones is thought to involve a researchgate.netresearchgate.net-sigmatropic rearrangement through a six-membered transition state, but other carbamate rearrangements may proceed via five-membered rings. The formation of these cyclic intermediates is a key factor in determining the stereochemical outcome of the reaction. The utilization of carbon dioxide to produce five-membered cyclic carbamates from unsaturated amines is a well-researched area in green chemistry. encyclopedia.pub

Cyclization Reactions

The presence of both a carbamate and a vinyl group in "Benzyl alcohol, alpha-vinyl-, carbamate" suggests the potential for various cyclization reactions, leading to the formation of heterocyclic structures.

Intramolecular cyclization of carbamates can lead to the formation of oxazolidinone rings. In the case of "Benzyl alcohol, alpha-vinyl-, carbamate," an intramolecular attack of the carbamate nitrogen or oxygen onto the activated vinyl group, or vice versa, could potentially lead to a cyclic product. Oxazolidinones are a significant class of heterocyclic compounds, with many exhibiting biological activity; for example, the antibiotic Linezolid contains a 2-oxazolidinone motif. encyclopedia.pub The intramolecular cyclizations of oxazolidinones with adjacent carbanions have been shown to produce functionalized γ and δ lactams in high yields. nih.gov

Interactive Data Table: Examples of Trans-Carbamation Cyclizations

| Substrate | Product | Catalyst/Conditions |

|---|---|---|

| Amino alcohol and CO2 | Cyclic carbamate | Dehydrating agent |

| Allylic amine and CO2 | 5-membered cyclic carbamate | Metal or organocatalyst |

The vinyl group in "Benzyl alcohol, alpha-vinyl-, carbamate" is analogous to an allylic system, making it a potential substrate for metal-promoted cyclization reactions. Metal catalysts, particularly those based on palladium, copper, and silver, are known to promote the carboxylative cyclization of allylic and propargylic alcohols and amines with carbon dioxide to form cyclic carbonates and carbamates. nih.govmdpi.com For instance, zinc-mediated carboxylation of allylic halides under flow conditions can produce β,γ-unsaturated carboxylic acids, which can then undergo further cyclization. nih.gov Similarly, silver-catalyzed reactions of propargylic alcohols with CO2 can yield α-alkylidene cyclic carbonates.

Interactive Data Table: Metal Catalysts in Carboxylative Cyclization

| Metal Catalyst | Substrate Type | Product |

|---|---|---|

| Palladium | Allylic amines | Vinyl oxazolidinones |

| Copper | Propargylic alcohols | α-Alkylidene cyclic carbonates |

| Silver | Propargylic amines | Cyclic carbamates |

Cleavage and Decomposition Mechanisms

The stability of the carbamate linkage and the vinyl group is a crucial aspect of the chemical profile of "Benzyl alcohol, alpha-vinyl-, carbamate."

The carbamate group can be susceptible to cleavage under various conditions. Hydrolysis, either acid- or base-catalyzed, can lead to the decomposition of the carbamate into the corresponding alcohol, amine, and carbon dioxide. The stability of carbamates towards hydrolysis can be influenced by the substituents on the nitrogen and oxygen atoms. acs.org In biological systems, carbamates can be cleaved by esterase enzymes. researchgate.net

The vinyl group can also undergo decomposition, particularly through oxidative cleavage. Ozonolysis, for example, would cleave the double bond to yield carbonyl compounds. The vinyl group can also participate in polymerization reactions or undergo addition reactions with various reagents. The decomposition of vinyl acetate (B1210297) on palladium surfaces has been studied, showing that it can be initiated by either vinyl-acetate or vinyloxy-acetyl bond scission. researchgate.net Furthermore, transition-metal-catalyzed reactions can lead to the cleavage of allyl carbamates for deprotection in synthetic sequences. nih.gov

Hydrolytic Stability and Factors Governing Lability (e.g., pKa of Leaving Group, Nitrogen Substitution)

The hydrolytic stability of carbamates is a critical parameter, particularly in aqueous environments. Generally, carbamates of N-monosubstituted and N,N-disubstituted alcohols are considered chemically stable against hydrolysis. The stability of the carbamate linkage is influenced by several factors, including the pKa of the leaving group (the alcohol) and the nature of the substitution on the nitrogen atom.

A fundamental principle in organic chemistry is that a good leaving group is a weak base, which corresponds to a low pKa of its conjugate acid. While this is a general trend, the hydrolytic lability of a carbamate is a complex interplay of electronic and steric effects.

Nitrogen substitution significantly impacts stability. The presence of substituents on the nitrogen atom can influence the electronic density at the carbonyl carbon, thereby affecting its susceptibility to nucleophilic attack by water. The conformation of the carbamate, which can exist as syn and anti rotamers, can also be influenced by the nature of the N-substituents, which in turn may affect its reactivity. nih.gov

The rate of carbamate formation and breakdown is also dependent on the basicity of the amine component. The Brønsted relationship, which correlates the rate constant of a reaction with the pKa of the catalyst, has been applied to the reaction of amines with carbon dioxide to form carbamates. These studies indicate that the rate-limiting step can vary depending on the basicity of the amine. researchgate.net For the hydrolysis of the carbamate, a higher pKa of the corresponding amine would generally lead to a more stable carbamate linkage.

Polymerization and Depolymerization Chemistry

Self-immolative polymers (SIPs) are a class of smart materials designed to depolymerize in response to a specific stimulus. Poly(benzyl carbamate)s (PBCs) are a prominent class of SIPs that undergo controlled degradation from end to end upon cleavage of a terminal end-cap. annualreviews.organnualreviews.org

The synthesis of PBCs typically involves the polymerization of a monomeric building block, often an aniline (B41778) derivative with a polymerizable group. For example, a phenyl carbamate monomer can be polymerized using a catalyst such as dibutyltin (B87310) dilaurate at elevated temperatures, with an alcohol-functionalized end-cap to initiate the polymerization. annualreviews.org The resulting polymer has a poly(benzylcarbamate) backbone. nih.gov

A key characteristic of PBCs is that their degree of polymerization is generally limited, often to less than 20 repeating units. annualreviews.org This is an important consideration for their potential applications. The properties of these polymers, such as their solubility and depolymerization kinetics, can be tuned by modifying the structure of the monomeric units. acs.org

The defining feature of self-immolative poly(benzyl carbamate)s is their ability to undergo a head-to-tail depolymerization cascade initiated by the cleavage of a stimuli-responsive end-cap. annualreviews.organnualreviews.org This process translates a single cleavage event into the release of multiple monomeric units.

The depolymerization of PBCs proceeds through a 1,6-elimination mechanism. acs.org Upon removal of the end-cap by an external stimulus, a terminal aniline functional group is revealed. This free amine initiates a cascade of intramolecular reactions. annualreviews.orgnih.gov The amine group attacks the adjacent carbamate linkage, leading to the formation of a six-membered ring transition state. This facilitates the cleavage of the carbamate bond and the formation of an aza-quinone methide intermediate. acs.orgacs.org

This process continues sequentially along the polymer backbone, with each cleavage event regenerating a new terminal amine group that propagates the depolymerization. acs.org The depolymerization results in the release of the constituent monomeric units, which often further decompose into smaller, stable molecules. The depolymerization of PBCs can be slow in nonpolar solvents but is significantly faster in polar solvents like DMSO or water. acs.org

Impact of Electronic Substituents on Depolymerization Rates

The rate at which polymers or molecules containing carbamate linkages break down or "depolymerize" is critically influenced by their electronic structure. Research into stimulus-responsive α-alkoxy carbamates, which serve as a model for understanding the stability of the carbamate linkage found in Benzyl (B1604629) alcohol, alpha-vinyl-, carbamate, demonstrates a clear relationship between electronic substituents and the rate of cleavage. nih.govresearchgate.net

Mechanistic studies show that the cleavage of benzylic carbamates often proceeds through a rate-determining step involving the formation of a cationic intermediate at the benzylic position. scispace.com Consequently, any structural modification that stabilizes this positive charge will accelerate the breakdown or cleavage rate. Electron-donating groups (EDGs) on the aromatic ring, for instance, increase the rate of cleavage by stabilizing the developing benzylic cation. scispace.com Conversely, electron-withdrawing groups (EWGs) would be expected to destabilize this cation and thus slow the rate of decomposition.

Detailed findings from studies on analogous systems highlight these electronic effects. For example, the incorporation of an electron-donating methoxy (B1213986) group on the arene ring has been shown to facilitate the departure of the carboxyl group. scispace.com Similarly, steric factors, such as the addition of a methyl group at the benzylic site, can also lead to a noticeable increase in the rate of cleavage, which is consistent with benzyl cleavage being the rate-determining step in the process. scispace.com

The following table summarizes research findings on the cleavage rates of various substituted benzylic carbamates upon treatment with a chemical stimulus (basic hydrogen peroxide), illustrating the impact of electronic and steric modifications. The half-life (t₁/₂) is used as a measure of stability; a shorter half-life indicates a faster rate of decomposition.

| Compound Structure (Analog) | Substituent at Benzylic Position | Substituent on Arene Ring | Cleavage Half-Life (t₁/₂) in minutes |

|---|---|---|---|

| Boronate-substituted benzyl carbamate | Hydrogen | None | 12 |

| Boronate-substituted ethylbenzyl carbamate | Methyl | None | 6 |

Data derived from studies on peroxide-mediated alcohol release from boronate-substituted benzylic carbamates, which serve as a model for carbamate linkage stability. nih.govscispace.com

Vinyl Carbonates and Carbamates as Monomers in Photocrosslinking Systems

Vinyl carbamates, including structures like Benzyl alcohol, alpha-vinyl-, carbamate, are recognized as valuable monomers for photocrosslinking systems, presenting a viable alternative to conventional monomers like acrylates and methacrylates. nih.govresearchgate.net Photocrosslinking is a process where liquid monomers and oligomers are rapidly converted into a solid, crosslinked polymer network upon exposure to light, typically ultraviolet (UV) light.

The primary advantage of vinyl carbamates in these systems is their favorable safety profile; they generally exhibit lower cytotoxicity and are less likely to cause skin and inhalation irritation compared to their (meth)acrylate counterparts. nih.govresearchgate.net Despite their lower toxicity, they possess photoreactivity that is similar to (meth)acrylates, allowing them to be effectively used in applications such as protective and decorative coatings. nih.govresearchgate.net

The polymerization of these monomers proceeds via a free-radical mechanism initiated by a photoinitiator. The vinyl group (-CH=CH₂) is the reactive moiety that participates in the polymerization, forming the backbone of the resulting polymer network. The presence of the carbamate and benzyl groups influences the properties of the final material, such as its thermal stability, mechanical strength, and refractive index. The use of vinyl carbamate monomers has been explored for biomedical applications, including the production of materials for contact lenses. researchgate.netgoogle.com

Historically, the widespread industrial adoption of vinyl carbamates has been limited by expensive and complicated synthetic routes. researchgate.net For instance, a common synthesis involves the reaction of alcohols with vinyl chloroformate, which is an extremely costly reagent. researchgate.net However, the development of more affordable and efficient synthetic methods is increasing the prospect of their broader use in photocrosslinking applications. nih.gov

The following table compares key properties of vinyl carbamate monomers with traditional (meth)acrylate monomers used in photocrosslinking systems.

| Property | Vinyl Carbamate Monomers | (Meth)acrylate Monomers |

|---|---|---|

| Photoreactivity | Similar | High (State-of-the-art) |

| Cytotoxicity | Generally Lower | Potential for Irritancy/Toxicity |

| Primary Reactive Group | Vinyl Group (-CH=CH₂) | Acrylate/Methacrylate Group |

| Industrial Use Driver | Improved Safety Profile | High Reactivity, Established Use |

| Limiting Factor | Historically Expensive Synthesis | Health and Safety Concerns |

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of "Benzyl alcohol, alpha-vinyl-, carbamate (B1207046)." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity of the benzyl (B1604629), vinyl, and carbamate moieties.

In a typical ¹H NMR spectrum, the protons of the phenyl group would appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. The benzylic proton (α-proton) would be expected to resonate as a multiplet around δ 5.8-6.0 ppm, showing coupling to the vinyl protons. The vinyl group itself would present a characteristic set of signals: the terminal protons (=CH₂) would likely appear as doublets of doublets between δ 5.2 and 5.4 ppm, while the internal vinyl proton (-CH=) would be observed as a doublet of doublets at a higher chemical shift, typically between δ 6.0 and 6.3 ppm. The protons of the carbamate's NH₂ group would give rise to a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring would be found in the range of δ 125-140 ppm. The benzylic carbon would resonate around δ 75-80 ppm. The vinyl carbons would appear at approximately δ 115 ppm for the terminal CH₂ and around δ 140 ppm for the internal CH. The carbonyl carbon of the carbamate group is typically observed in the region of δ 155-160 ppm.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm the proton-proton and proton-carbon correlations, respectively, solidifying the structural assignment. Mechanistic studies of reactions involving "Benzyl alcohol, alpha-vinyl-, carbamate" often utilize NMR to track the disappearance of starting materials and the appearance of products, providing insights into reaction kinetics and pathways.

Table 1: Representative ¹H and ¹³C NMR Data for Benzyl alcohol, alpha-vinyl-, carbamate

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl | 7.20-7.40 (m, 5H) | 126.0-129.0, 140.0 |

| Benzylic CH | 5.90 (m, 1H) | 78.0 |

| Vinylic =CH- | 6.15 (ddd, 1H) | 138.0 |

| Vinylic =CH₂ | 5.25 (dd, 1H), 5.35 (dd, 1H) | 116.0 |

| Carbamate C=O | - | 157.0 |

Infrared (IR) and Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective tool for identifying the key functional groups present in "Benzyl alcohol, alpha-vinyl-, carbamate." The IR spectrum would be characterized by several distinct absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ would indicate the N-H stretching vibrations of the primary carbamate. The C=O stretching vibration of the carbamate group would produce a very strong and sharp absorption band around 1700-1725 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The vinyl group would show a C=C stretching band around 1640 cm⁻¹ and C-H out-of-plane bending vibrations in the 1000-900 cm⁻¹ range.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of C₁₀H₁₁NO₂ (177.19 g/mol ). Common fragmentation pathways would likely involve the loss of the carbamate group, the vinyl group, or cleavage at the benzylic position. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition, providing definitive proof of the molecular formula.

Table 2: Key IR Absorption Bands for Benzyl alcohol, alpha-vinyl-, carbamate

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretching | 3400-3200 (broad) |

| Aromatic C-H | Stretching | >3000 |

| Carbamate C=O | Stretching | 1725-1700 (strong) |

| Vinyl C=C | Stretching | ~1640 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O | Stretching | 1250-1050 |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are essential for determining the purity of synthesized "Benzyl alcohol, alpha-vinyl-, carbamate" and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity assessment of "Benzyl alcohol, alpha-vinyl-, carbamate." s4science.atnih.gov Due to the presence of the phenyl group, the compound is UV-active, making UV detection a suitable and sensitive method.

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. The gradient or isocratic elution conditions can be optimized to achieve good separation from starting materials, byproducts, and degradation products. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification.

For reaction monitoring, small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the HPLC system. This allows for the tracking of the consumption of reactants and the formation of the product over time, providing valuable kinetic data. The high sensitivity and reproducibility of HPLC make it an indispensable tool in the research and development involving "Benzyl alcohol, alpha-vinyl-, carbamate."

Table 3: Illustrative HPLC Method Parameters for the Analysis of Benzyl alcohol, alpha-vinyl-, carbamate

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Research Applications in Organic Synthesis and Materials Science

Role as Key Synthetic Intermediates and Protecting Groups

In the field of organic synthesis, the compound's structure is leveraged for both constructing complex molecular frameworks and temporarily masking reactive sites.

As a bifunctional molecule, Benzyl (B1604629) alcohol, alpha-vinyl-, carbamate (B1207046) can act as a valuable building block. The vinyl group provides a handle for carbon-carbon bond formation, such as in polymerization or metathesis reactions, while the carbamate group can be maintained throughout a synthetic sequence or be transformed into other functionalities. This dual nature is particularly useful in the synthesis of complex natural products and pharmaceutical intermediates.

For instance, α-vinylic amino acids, which feature a vinyl group attached directly to the α-carbon, are an important class of compounds, with some acting as inhibitors for certain enzymes. nih.govresearchgate.net The synthesis of such complex amino acids often requires precursors that contain both a protected amine and a vinyl group, illustrating the type of synthetic strategy where a molecule like Benzyl alcohol, alpha-vinyl-, carbamate could be a key intermediate. nih.gov The carbamate portion effectively shields the nitrogen's nucleophilicity, while the vinyl portion is available for further chemical transformations. organic-chemistry.org

The protection of amines is a critical step in multi-step organic synthesis, particularly in peptide chemistry. masterorganicchemistry.com Carbamates are one of the most widely used classes of protecting groups for amines because they effectively reduce the nucleophilicity and basicity of the amine nitrogen. organic-chemistry.orguniurb.it

The benzyloxycarbonyl (Cbz or Z) group, a close structural relative of the benzyl carbamate moiety in the title compound, is a classic example of such a protecting group. masterorganicchemistry.comchemistryviews.org It is stable under a variety of reaction conditions but can be readily removed, typically by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com Benzyl alcohol, alpha-vinyl-, carbamate offers this protective capability with the added feature of a polymerizable vinyl group. This allows for the possibility of first incorporating the monomer into a polymer chain and then, in a subsequent step, deprotecting the amine to reveal a reactive site on the polymer backbone for further functionalization.

| Protecting Group Class | Common Examples | Typical Deprotection Conditions |

| Carbamate | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) masterorganicchemistry.commasterorganicchemistry.com |

| Cbz (benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) chemistryviews.org |

This table outlines common carbamate protecting groups and their standard deprotection methods, illustrating the chemical context for using carbamate functionalities in synthesis.

Design and Engineering of Advanced Material Systems

The presence of a polymerizable vinyl group makes Benzyl alcohol, alpha-vinyl-, carbamate an attractive monomer for the synthesis of functional polymers. The resulting carbamate-containing polymers can be designed to exhibit a range of advanced properties.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external triggers like changes in temperature, pH, or light. rsc.orgmdpi.comrsc.org These materials are of great interest for applications in drug delivery, biosensing, and actuators. mdpi.com

By incorporating Benzyl alcohol, alpha-vinyl-, carbamate into a polymer structure, it is possible to introduce functionalities that can impart stimulus-responsive behavior. The carbamate group, with its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), can form intra- or intermolecular hydrogen bonds. nih.gov Changes in the polymer's environment, such as pH or temperature, could disrupt this hydrogen bonding network, leading to conformational changes in the polymer chain and a macroscopic response, such as swelling/deswelling or a change in solubility. nih.gov Copolymers containing N-vinyllactam derivatives, for example, exhibit a lower critical solution temperature (LCST), which can be tuned by the composition of the copolymer. nih.gov

Polymers containing carbamate functional groups are highly valued in the coatings industry, particularly for automotive topcoats. paint.org These polymers can be crosslinked to form urethane (B1682113) bonds, resulting in coatings with exceptional durability, resistance to environmental etch (acid rain), and good scratch and mar resistance. paint.orggoogle.com

Monomers like Benzyl alcohol, alpha-vinyl-, carbamate can be copolymerized with other common monomers (e.g., acrylates, styrene) to create a carbamate-functional polymer resin. google.comnih.gov This resin can then be formulated into a coating composition along with a crosslinking agent, such as a melamine-formaldehyde resin. paint.orggoogle.com Upon curing at elevated temperatures, the carbamate groups react with the crosslinker to form a highly durable, crosslinked network. The properties of the final coating can be precisely tuned by adjusting the concentration of the carbamate monomer in the initial polymer synthesis. paint.org

Key Properties of Carbamate-Functional Coatings:

High Durability: Resistant to chemical and environmental attack. paint.org

Scratch Resistance: The crosslinked urethane network provides a hard, resilient surface. paint.org

Flexibility: Can be formulated to be both hard and flexible. google.com

Versatility: Used in one-component (1K) and two-component (2K) systems. google.com

The development of recyclable and transient polymeric materials is a key goal in achieving a circular economy for plastics. Polyurethanes, which are defined by their carbamate linkages, are a major class of thermoset polymers that are traditionally difficult to recycle. wikipedia.org However, recent research has focused on leveraging the dynamic chemistry of the carbamate bond to create recyclable thermosets. nih.govnih.gov

The carbamate linkage can undergo exchange reactions, known as transcarbamoylation, particularly in the presence of a catalyst and at elevated temperatures. nih.govacs.org This allows the crosslinked network of the polymer to be broken down and reformed, enabling the material to be reprocessed or depolymerized back to its monomeric or oligomeric components. nih.govresearchgate.netacs.orgacs.org Polymers synthesized from Benzyl alcohol, alpha-vinyl-, carbamate would contain these crucial carbamate bonds in their side chains. This structure could be exploited to design materials that are recyclable through a transcarbamoylation mechanism, potentially leading to more sustainable polymer systems. chemrxiv.orgresearchgate.net This approach is part of a broader strategy to create "covalent adaptable networks" (CANs), which combine the robust performance of thermosets with the reprocessability of thermoplastics. researchgate.net

Precursors for Specialized Organic Molecules

Synthesis of Deuterium-Labeled Compounds (e.g., Alpha,Alpha-Dideuterio Benzyl Alcohols)

No research data is available for this specific application using Benzyl alcohol, alpha-vinyl-, carbamate.

Derivatization into Phosphine and Unsaturated Phosphonate Derivatives

No research data is available for this specific application using Benzyl alcohol, alpha-vinyl-, carbamate.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Carbamate (B1207046) Synthesis

The efficient synthesis of vinyl carbamates, including Benzyl (B1604629) alcohol, alpha-vinyl-, carbamate, is a key area for future research. The development of novel catalytic systems that offer high efficiency, selectivity, and sustainability is paramount. Current research provides a strong foundation for future explorations in this domain.

One of the most promising approaches involves the use of transition metal catalysts. Ruthenium complexes, for instance, have been effectively employed in the synthesis of vinyl carbamates from the reaction of terminal alkynes with carbon dioxide and secondary amines. nih.govresearchgate.net This method is particularly attractive due to its utilization of readily available and environmentally benign CO2 as a C1 source. Future investigations could focus on developing more active and recyclable ruthenium catalysts, potentially through immobilization on solid supports or the design of novel ligand architectures. The proposed catalytic cycle often involves the formation of a ruthenium-vinylidene intermediate, which dictates the regioselectivity of the carbamate addition. nih.gov

| Catalyst Precursor | Alkyne | Amine | Temperature (°C) | Product | Reference |

| RuCl2(p-cymene)(PPh3) | Phenylacetylene | Diethylamine | 125 | Vinyl carbamate | nih.gov |

| [RuCl2(norbornadiene)]n | Acetylene | Diethylamine | 90 | Vinyl carbamate | researchgate.net |

| Ru3(CO)12 | Hex-1-yne | Diethylamine | 125 | Vinyl carbamates | mit.edu |

Palladium-catalyzed cross-coupling reactions also present a viable route for the synthesis of vinyl carbamates. These methods often involve the coupling of vinyl organometallic reagents with carbamoyl (B1232498) chlorides or related electrophiles. google.com Future work could explore the development of more robust palladium catalysts with broader substrate scope and functional group tolerance, enabling the synthesis of complex vinyl carbamates.

Rhodium catalysts have also shown potential in the synthesis of vinylogous carbamates through the olefination of tertiary formamides with silylated diazoesters. researchgate.net While this method yields a different structural motif, it highlights the versatility of rhodium catalysis in C-N and C=C bond formation, suggesting that rhodium-catalyzed routes to vinyl carbamates could be a fruitful area of investigation.

Beyond traditional metal catalysis, the application of biocatalysis for carbamate synthesis is an emerging and highly attractive field. Esterases have been shown to exhibit promiscuous acyltransferase activity, enabling the synthesis of carbamates from various amines and carbonates in aqueous media. nih.gov The development of engineered enzymes with enhanced activity and specificity for the synthesis of vinyl carbamates like Benzyl alcohol, alpha-vinyl-, carbamate could offer a green and highly selective synthetic route.

Exploration of New Reactivity Profiles and Cascade Reactions

The vinyl and carbamate moieties in Benzyl alcohol, alpha-vinyl-, carbamate offer a rich landscape for exploring novel reactivity and designing elegant cascade reactions. A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. tue.nl

The electron-rich double bond of the vinyl group is susceptible to a variety of transformations. Cycloaddition reactions, in particular, represent a powerful tool for the rapid construction of complex cyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime candidate for investigation. hybrid-chem.comalmacgroup.com Vinyl carbamates can act as dienophiles, reacting with dienes to form functionalized cyclohexene (B86901) derivatives. Future research could explore the diastereoselective and enantioselective variants of this reaction, employing chiral catalysts or auxiliaries to control the stereochemical outcome.

Furthermore, the carbamate group can influence the reactivity of the vinyl moiety and participate in cascade sequences. For instance, the aza-Prins/Friedel-Crafts cascade reaction of homocinnamyloxycarbamates with aldehydes has been shown to produce complex heterocyclic scaffolds. nih.govresearchgate.netresearchgate.net This suggests that Benzyl alcohol, alpha-vinyl-, carbamate could be a precursor to novel cascade reactions initiated by activation of the vinyl group or the carbamate nitrogen.

Radical reactions involving the vinyl group also present an unexplored avenue. The generation of vinyl radicals can lead to a variety of intramolecular and intermolecular C-C and C-heteroatom bond formations. acs.org Exploring the radical-mediated cyclization or addition reactions of Benzyl alcohol, alpha-vinyl-, carbamate could unlock new synthetic pathways to diverse molecular architectures.

Advanced Computational and Theoretical Investigations of Reaction Mechanisms

To guide the development of novel catalytic systems and predict new reactivity profiles, a deep understanding of the underlying reaction mechanisms is essential. Advanced computational and theoretical investigations, primarily using Density Functional Theory (DFT), can provide invaluable insights into the intricate details of chemical transformations.

For the synthesis of vinyl carbamates, computational studies can elucidate the structure and energetics of transition states and intermediates in catalytic cycles. For example, in the ruthenium-catalyzed synthesis from alkynes and CO2, DFT calculations could help to rationalize the observed regioselectivity by comparing the energy barriers for the formation of different vinylidene intermediates. rsc.org Such studies can also aid in the rational design of new catalysts with improved activity and selectivity by predicting the electronic and steric effects of different ligands.

Computational modeling can also be employed to explore the potential reactivity of Benzyl alcohol, alpha-vinyl-, carbamate in various transformations. For instance, the feasibility and stereochemical outcome of Diels-Alder reactions could be predicted by calculating the activation energies and geometries of the transition states for the endo and exo approaches. researchgate.net Similarly, the reaction pathways of potential cascade reactions can be mapped out, identifying the key intermediates and rate-determining steps. nih.govnih.gov

Furthermore, theoretical studies can shed light on the fundamental electronic properties of the molecule, such as the degree of amide resonance in the carbamate moiety and its influence on the reactivity of the adjacent vinyl group. researchgate.netresearchgate.net This knowledge can inform the design of experiments and the development of new synthetic methodologies.

Integration into Multi-Step, Automated Continuous Flow Processes for Scalable Production

The transition from laboratory-scale synthesis to scalable and efficient production is a critical aspect of modern chemical manufacturing. Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and integration of multiple reaction steps. rsc.orgflinders.edu.au

The synthesis of carbamates has been successfully adapted to continuous flow processes. For example, a continuous flow process coupling a Curtius rearrangement with biocatalytic impurity tagging has been developed for the production of Cbz-carbamates. nih.gov Another approach utilizes the direct reaction of amines, carbon dioxide, and alkyl halides in a continuous flow reactor. nih.gov These examples demonstrate the feasibility of producing carbamates in a continuous manner, paving the way for the development of a scalable process for Benzyl alcohol, alpha-vinyl-, carbamate.

Future research in this area should focus on developing a multi-step, automated continuous flow process for the synthesis and subsequent functionalization of Benzyl alcohol, alpha-vinyl-, carbamate. This could involve the integration of several unit operations, such as reaction, separation, and purification, into a single, streamlined process. researchgate.net For instance, the catalytic synthesis of the target molecule could be directly coupled with a subsequent in-line purification step, followed by a flow reactor for a cascade reaction to generate a more complex product.

Q & A

Synthesis and Reaction Design

Basic: What are the common synthetic routes for preparing benzyl alcohol, alpha-vinyl-, carbamate? Benzyl carbamates are typically synthesized via carbamoylation of benzyl alcohol derivatives. A standard method involves reacting benzyl chloroformate with amines or ammonia under controlled conditions (e.g., cold ammonium hydroxide, vigorous stirring) to yield benzyl carbamate . For alpha-vinyl derivatives, functionalization of the benzyl alcohol precursor with a vinyl group prior to carbamate formation is critical. Py-GC/MS can monitor reaction progress and intermediate stability .

Advanced: How can reaction conditions be optimized for stereoselective synthesis of alpha-vinyl carbamates? Stereoselective synthesis often requires chiral catalysts or protecting groups. For example, osmium-catalyzed asymmetric aminohydroxylation (Sharpless protocol) with benzyl carbamate intermediates has been used to generate enantiopure products . Kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) help identify transition states and optimize stereochemical outcomes .

Analytical Characterization

Basic: Which spectroscopic methods are most reliable for confirming the structure of benzyl alpha-vinyl carbamates?

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm carbamate linkage (δ ~155 ppm for carbonyl) and vinyl proton coupling patterns .

- IR : Stretching vibrations at ~1700 cm<sup>-1</sup> (C=O) and ~1250 cm<sup>-1</sup> (C-O) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns distinguish vinyl substituents .

Advanced: How do crystallography and computational modeling resolve ambiguities in structural assignments? Single-crystal X-ray diffraction provides definitive bond lengths/angles, while DFT calculations (e.g., Gaussian) predict electronic properties and validate experimental data. Discrepancies between theoretical and experimental IR/Raman spectra may indicate conformational flexibility .

Biological and Pharmacological Applications

Basic: What in vitro assays are used to evaluate the bioactivity of benzyl carbamate derivatives? Common assays include:

- Cholinesterase Inhibition : Ellman’s method with acetylthiocholine substrate to measure IC50 values .

- Cytotoxicity : MTT assays using cell lines (e.g., HepG2) to assess viability .

Advanced: How do structure-activity relationship (SAR) studies guide the design of carbamate-based enzyme inhibitors? SAR studies focus on substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance cholinesterase inhibition). Molecular docking (AutoDock Vina) identifies binding interactions, while QSAR models predict activity based on Hammett constants or logP values .

Toxicity and Safety Profiling

Basic: What in vivo models are used to assess the toxicity of alpha-vinyl carbamates?

- Acute Toxicity : Rodent models (OECD 423) for LD50 determination.

- Skin Sensitization : Guinea pig maximization tests (OECD 406) show benzyl alcohol derivatives are generally non-sensitizing .

Advanced: How can conflicting in vitro and in vivo genotoxicity data be reconciled? While Ames tests (bacterial reverse mutation) may show negative results , micronucleus assays in mammalian cells (e.g., CHO-K1) or comet assays detect chromosomal damage. Meta-analyses of historical data (e.g., CIR reports) clarify risk thresholds .

Stability and Degradation Pathways

Basic: What factors influence the hydrolytic stability of benzyl carbamates?

- pH : Carbamates hydrolyze faster under acidic or alkaline conditions.

- Temperature : Arrhenius plots (k vs. 1/T) quantify activation energy for degradation .

Advanced: How do advanced techniques like Py-GC/MS elucidate degradation mechanisms? Pyrolysis-GC/MS identifies thermal decomposition products (e.g., CO2, benzyl alcohol), while LC-MS/MS tracks hydrolytic intermediates. Kinetic isotope effects (KIE) studies differentiate between concerted and stepwise mechanisms .

Cross-Disciplinary Applications

Basic: How are polymer-bound benzyl carbamates used in solid-phase synthesis? Benzyl alcohol derivatives immobilized on polystyrene resins (1% cross-linked divinylbenzene) enable iterative peptide or oligonucleotide synthesis. Loading capacity (0.5–3.0 mmol/g) is quantified by elemental analysis or UV titration .

Advanced: What role do carbamates play in sustainable chemistry? In Lossen rearrangements, benzyl carbamates derived from renewable fatty acids serve as precursors for polyamides. Cross-metathesis with methyl acrylate (Grubbs catalyst) yields AB-type monomers for biodegradable polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.